molecular formula C24H18O8 B3006737 Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 869079-56-1

Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No.: B3006737
CAS No.: 869079-56-1
M. Wt: 434.4
InChI Key: DPIMHHOKIRLCFQ-UHFFFAOYSA-N
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Description

Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate is a bifunctional chromene derivative characterized by two chromen-2-one (coumarin) cores linked via a 4-position substitution. The molecule features:

  • Chromen-2-one backbones: Both coumarin units retain the 2-oxo functional group, a hallmark of bioactive coumarins .
  • Substituents: The first chromene unit contains an 8-methoxy group, while the second is substituted with a prop-2-enyl (allyl) ester at the 7-position via an acetoxy linker.
  • Molecular formula: C₂₄H₁₈O₉ (calculated based on structural analogs ).

Its synthesis likely involves multi-step esterification and cross-coupling reactions, similar to methods described for related chromene derivatives .

Properties

IUPAC Name

prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O8/c1-3-9-29-22(26)13-30-15-7-8-16-17(12-21(25)31-20(16)11-15)18-10-14-5-4-6-19(28-2)23(14)32-24(18)27/h3-8,10-12H,1,9,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIMHHOKIRLCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate typically involves multiple steps:

    Formation of Chromenone Moieties: The chromenone units can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Etherification: The two chromenone units are then linked via an ether bond. This can be achieved by reacting one chromenone with an appropriate alkylating agent under basic conditions.

    Acetylation: The final step involves the introduction of the acetate group. This can be done by reacting the ether-linked chromenone compound with acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Biological Applications

  • Antioxidant Activity
    • Studies have indicated that derivatives of chromones exhibit significant antioxidant properties. For instance, compounds similar to Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate have been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Effects
    • Research highlights the anti-inflammatory potential of chromone derivatives. This compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Properties
    • Chromones are being investigated for their anticancer effects. Some studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression .

Pharmaceutical Applications

  • Drug Development
    • The unique structure of this compound positions it as a potential lead compound in drug discovery. Its ability to interact with biological targets involved in disease pathways makes it a valuable candidate for further development .
  • Inhibitors of Enzymatic Activity
    • Compounds like this one have been explored as inhibitors for various enzymes, including Aldose Reductase and Aldehyde Dehydrogenase, which are implicated in metabolic disorders and drug addiction treatments .

Case Studies

StudyObjectiveFindings
Study on Antioxidant PropertiesTo evaluate the antioxidant capacity of chromone derivativesDemonstrated significant free radical scavenging activity, suggesting protective effects against oxidative damage .
Anti-inflammatory ResearchInvestigating the effects on inflammatory markersShowed inhibition of TNF-alpha and IL-6 production, indicating potential use in inflammatory conditions .
Cancer Cell Apoptosis StudyAssessing the cytotoxicity against cancer cell linesInduced apoptosis in breast cancer cells through caspase activation pathways .

Mechanism of Action

The mechanism of action of Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of the target compound with analogous coumarin derivatives:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Functional Differences References
Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate 8-methoxy, 2-oxo (both chromenes); allyl ester at 7-position ~450.4* Bifunctional coumarin with allyl ester linker
8-Methoxy-2,2′-dioxo-2H,2′H-3,4′-bichromen-7′-yl acetate 8-methoxy, 2-oxo (both chromenes); acetyl ester at 7′-position 422.3 Acetyl ester instead of allyl ester
Ethyl 2-[3-(7-methoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl]oxyacetate Ethyl ester at 7-position; 7-methoxy on one chromene 434.4 Ethyl ester substitution; single methoxy group
Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate 3-methoxyphenoxy, 4-oxo, trifluoromethyl on chromene; allyl ester 450.4 Trifluoromethyl and phenoxy substituents
Methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yloxy)acetate Methyl ester; 4-methyl, 3-propyl on chromene 322.4 Alkyl substituents (methyl, propyl)

*Estimated based on structural analogs.

Physicochemical Properties

  • Solubility : The allyl ester group enhances lipophilicity compared to acetyl or ethyl esters, as indicated by higher calculated XLogP3 values (~4.7 vs. ~3.5 for ethyl analogs) .

Biological Activity

Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, identified by its CAS number 869079-56-1, is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with two chromenone moieties linked by an ether bond to an acetate group. This unique configuration may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈O₈
Molecular Weight434.4 g/mol
CAS Number869079-56-1
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
  • Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways related to cell proliferation and survival.

Research Findings

Several studies have explored the biological activities of coumarins and their derivatives, including this compound:

  • Anti-cancer Activity : A study highlighted that coumarin derivatives exhibit significant anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines (e.g., breast and colon cancer) .
  • Anti-inflammatory Effects : Research has demonstrated that certain coumarin derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Mechanistic Insights : A detailed investigation into the mechanism revealed that the compound might interact with specific receptors or transcription factors involved in inflammation and cancer progression .

Case Studies

A few notable case studies have been documented regarding the anticancer properties of coumarin derivatives similar to Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yloxy]acetate:

  • Study on Breast Cancer Cells : In vitro studies showed that treatment with a coumarin derivative led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Inflammatory Disease Model : In a murine model of arthritis, administration of a coumarin derivative resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines .

Q & A

Q. What are the established synthetic routes for preparing Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate, and what critical reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves sequential esterification and coupling reactions. A common approach includes:

  • Step 1: Synthesis of the 8-methoxy-2-oxochromene-3-carboxylic acid intermediate via Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Step 2: Activation of the carboxylic acid group (e.g., using DCC or EDCI) for coupling with the hydroxyl group of the second coumarin moiety.
  • Step 3: Final esterification with propargyl alcohol (prop-2-en-1-ol) under acidic catalysis.
    Critical Conditions:
  • Temperature Control: Maintain reflux (110–120°C) during condensation to prevent side reactions.
  • Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl groups during intermediate steps .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted intermediates.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the prop-2-enyl group (δ 4.8–5.2 ppm for vinyl protons; δ 5.8–6.2 ppm for CH₂=CH–O–).
    • ¹³C NMR: Confirm ester carbonyls (δ 165–170 ppm) and coumarin lactone carbonyls (δ 160–162 ppm) .
  • IR Spectroscopy: Look for strong absorption bands at ~1750 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (lactone C=O).
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the coumarin-acetate-propenyl backbone.

Q. What are common impurities encountered during synthesis, and how can researchers mitigate them using analytical methods?

Methodological Answer:

  • Common Impurities:
    • Unreacted coumarin intermediates (e.g., residual 7-hydroxycoumarin derivatives).
    • Isomeric byproducts from regioselective esterification.
  • Mitigation Strategies:
    • HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 254–320 nm) to separate isomers and quantify purity.
    • 2D NMR (COSY, HSQC): Resolve overlapping signals from regioisomers by correlating proton and carbon shifts .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement of this compound, particularly in resolving disorder in the prop-2-enyl group?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios.
  • Refinement Software: Apply SHELXL (via Olex2 interface) for disorder modeling. Split the prop-2-enyl group into two occupancy sites and refine with restraints (e.g., DFIX, SIMU) to maintain geometric rationality .
  • Validation Tools: Check residual density maps (e.g., using PLATON) to ensure no unmodeled electron density remains.

Q. How can contradictory spectroscopic data (e.g., ambiguous NOE correlations or unexpected IR peaks) be resolved to confirm substituent positions?

Methodological Answer:

  • NOESY/ROESY Experiments: Identify spatial proximity between the prop-2-enyl group and adjacent coumarin protons to confirm regiochemistry.
  • X-ray Diffraction: Use single-crystal analysis to unambiguously assign positions of methoxy and acetate groups .
  • Computational Modeling: Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra (e.g., using Gaussian 16) for validation .

Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Studies: Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 25°C and 40°C.
    • Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures (Td) and glass transition events.
  • Handling Protocols: Store the compound in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester groups .

Q. How can hydrogen-bonding networks in the crystal lattice influence the compound’s physicochemical properties, and what methodologies map these interactions?

Methodological Answer:

  • Graph Set Analysis: Use Mercury (CCDC) to classify hydrogen bonds (e.g., D–H···A motifs) and quantify their contribution to lattice energy .
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions (e.g., coumarin carbonyl → methoxy hydrogen bonds) and calculate contact percentages.
  • Impact on Solubility: Correlate hydrogen-bond density with dissolution rates using powder dissolution assays in biorelevant media.

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